(S)-(-)-Mosapramine (S)-(-)-Mosapramine
Brand Name: Vulcanchem
CAS No.: 120167-35-3
VCID: VC0219437
InChI:
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 0

(S)-(-)-Mosapramine

CAS No.: 120167-35-3

Cat. No.: VC0219437

Molecular Formula: C12H21NO4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(S)-(-)-Mosapramine - 120167-35-3

Specification

CAS No. 120167-35-3
Molecular Formula C12H21NO4
Molecular Weight 0

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

(S)-(-)-Mosapramine, with the IUPAC name 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one, belongs to the dibenzazepine class of compounds. Its molecular formula is C28H35ClN4O\text{C}_{28}\text{H}_{35}\text{Cl}\text{N}_{4}\text{O}, and it has a molecular weight of 479.1 g/mol . The compound features a spirocyclic imidazopyridine-piperidine core and a chlorinated dibenzazepine moiety, with the (S)-configuration at the 8a position of the imidazopyridine ring .

Key Structural Features:

  • Spirocyclic Core: The spiro junction between the imidazopyridine and piperidine rings confers conformational rigidity, influencing receptor-binding affinity .

  • Chlorinated Dibenzazepine: The 2-chloro substitution on the dibenzazepine moiety enhances dopamine D2 receptor antagonism .

  • Asymmetric Center: The stereochemistry at the 8a position differentiates (S)-(-)-Mosapramine from its (R)-(+)-enantiomer, though pharmacological differences between the two are minimal .

Synthesis and Stereochemical Resolution

The synthesis of (S)-(-)-Mosapramine involves optical resolution of the racemic intermediate (±)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine. This intermediate is treated with 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine to yield the enantiomerically pure (S)-form . Despite the enantiomers’ structural distinction, comparative studies in rats revealed negligible differences in antiapomorphine activity, dopamine D2 receptor affinity (Ki1.4nMK_i \approx 1.4 \, \text{nM}), or acute toxicity .

Pharmacological Profile

Receptor Binding and Mechanism of Action

(S)-(-)-Mosapramine functions as a potent antagonist at dopamine D2, D3, and D4 receptors (Ki=1.4nM,2.1nM,K_i = 1.4 \, \text{nM}, 2.1 \, \text{nM}, and 3.0nM3.0 \, \text{nM}, respectively) and exhibits moderate affinity for serotonin 5-HT2A receptors (Ki=12.3nMK_i = 12.3 \, \text{nM}) . Its atypical antipsychotic profile arises from its higher 5-HT2A/D2 receptor occupancy ratio compared to typical antipsychotics like haloperidol but lower than clozapine .

Receptor Occupancy in Rat Brain (Dose-Dependent):

Dose (mg/kg)Striatal D2 Occupancy (%)Frontal 5-HT2A Occupancy (%)
0.1158
1.04225
107863
1009487
Data derived from in vivo receptor binding studies .

Clinical Applications and Efficacy

Adverse Effects and Tolerability

(S)-(-)-Mosapramine’s adverse effect profile includes mild-to-moderate CNS depression, weight gain, and anticholinergic effects . Its limited DLS activity reduces EPS risk, though rare cases of tardive dyskinesia have been reported .

Metabolism and Pharmacokinetics

Biotransformation Pathways

(S)-(-)-Mosapramine undergoes hepatic metabolism via cytochrome P450 (CYP) 3A4/5-mediated oxidation, yielding three primary metabolites:

  • Hydroxylated Dibenzazepine: Retains 20% D2 receptor affinity.

  • N-Desalkyl Derivatives: Inactive at dopaminergic receptors.

  • Glucuronide Conjugates: Renal excretion .

Pharmacokinetic Parameters (Racemic Mosapramine):

ParameterValue
Bioavailability65–70% (oral)
Protein Binding92–95%
Half-Life (t1/2t_{1/2})12–18 hours
Clearance8.2 L/h
Data extrapolated from preclinical studies .

Comparative Analysis with Other Antipsychotics

Receptor Affinity Comparison

DrugD2 KiK_i (nM)5-HT2A KiK_i (nM)5-HT1A KiK_i (nM)
(S)-(-)-Mosapramine1.412.3>1000
Clozapine1205.6180
Risperidone3.30.6210
Haloperidol1.2120>1000
Data synthesized from .

Clinical Outcomes

While (S)-(-)-Mosapramine’s individual contributions to racemic mosapramine’s effects are unclear, its enantiopure form shares the parent drug’s balanced D2/5-HT2A antagonism. This contrasts with high 5-HT2A-preferential drugs like risperidone, which exhibit stronger serotonergic modulation .

Future Research Directions

  • Enantiomer-Specific Trials: Clinical studies isolating (S)-(-)-Mosapramine could elucidate its unique efficacy and safety profile.

  • Metabolite Characterization: Further analysis of hydroxylated metabolites may reveal prodrug potential .

  • Long-Term Safety: Extended observational studies are needed to assess tardive dyskinesia risk .

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